molecular formula C19H17NO2 B11711502 1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol

1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol

Cat. No.: B11711502
M. Wt: 291.3 g/mol
InChI Key: FNLJRXGUQPEDQP-UHFFFAOYSA-N
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Description

1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4-(2-hydroxyethyl)aniline. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules such as DNA, leading to various biological effects. The compound’s antimicrobial and anticancer activities are believed to be due to its ability to interfere with cellular processes by binding to metal ions and forming reactive species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol is unique due to its naphthol moiety, which imparts distinct chemical properties and potential applications. The presence of both hydroxyl and imine groups allows for versatile chemical reactivity and the formation of various derivatives.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

1-[[4-(2-hydroxyethyl)phenyl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C19H17NO2/c21-12-11-14-5-8-16(9-6-14)20-13-18-17-4-2-1-3-15(17)7-10-19(18)22/h1-10,13,21-22H,11-12H2

InChI Key

FNLJRXGUQPEDQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)CCO)O

Origin of Product

United States

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